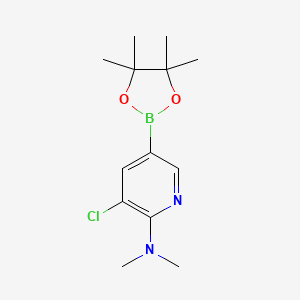
N1,N1-Diisobutylhexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-Diisobutylhexane-1,6-diamine: is an organic compound with the molecular formula C14H32N2 It consists of a hexane backbone with two isobutyl groups attached to the nitrogen atoms at positions 1 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N1,N1-Diisobutylhexane-1,6-diamine can be synthesized through a multi-step process involving the reaction of hexane-1,6-diamine with isobutyl halides under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where hexane-1,6-diamine and isobutyl halides are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N1-Diisobutylhexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions with halides or other electrophiles, forming new substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Halides, electrophiles; organic solvents like tetrahydrofuran or dichloromethane.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1,N1-Diisobutylhexane-1,6-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.
Biology: In biological research, this compound is utilized as a reagent for the modification of biomolecules. It can be used to introduce specific functional groups into proteins or nucleic acids, aiding in the study of their structure and function.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of new pharmaceutical compounds with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used as an intermediate in the synthesis of surfactants, lubricants, and other functional materials.
Wirkmechanismus
The mechanism of action of N1,N1-Diisobutylhexane-1,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N1,N1-Dimethylhexane-1,6-diamine: Similar structure but with methyl groups instead of isobutyl groups.
N1,N1-Diethylhexane-1,6-diamine: Similar structure but with ethyl groups instead of isobutyl groups.
N1,N1-Diisopropylhexane-1,6-diamine: Similar structure but with isopropyl groups instead of isobutyl groups.
Uniqueness: N1,N1-Diisobutylhexane-1,6-diamine is unique due to the presence of isobutyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, solubility, and interaction with other molecules, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C14H32N2 |
|---|---|
Molekulargewicht |
228.42 g/mol |
IUPAC-Name |
N',N'-bis(2-methylpropyl)hexane-1,6-diamine |
InChI |
InChI=1S/C14H32N2/c1-13(2)11-16(12-14(3)4)10-8-6-5-7-9-15/h13-14H,5-12,15H2,1-4H3 |
InChI-Schlüssel |
NRKKJMFAXXHDEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CCCCCCN)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13657301.png)
![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)
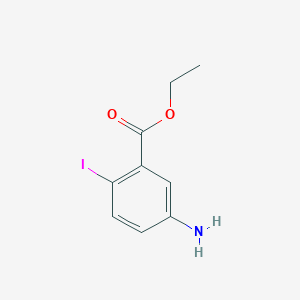
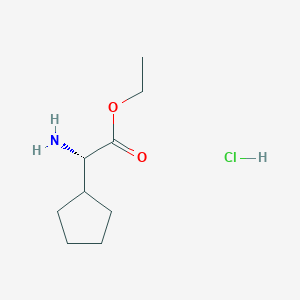


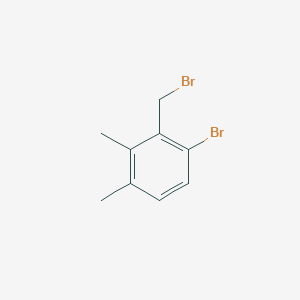

![5-Hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B13657353.png)
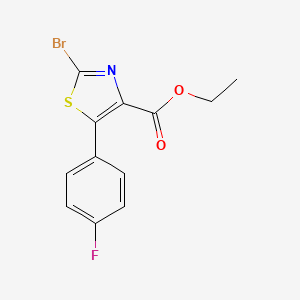
![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B13657358.png)
